1-Bromononane-d4

Description

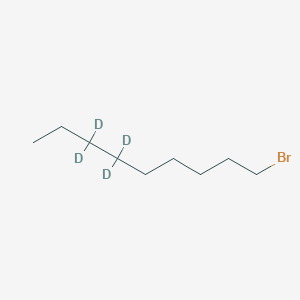

Structure

3D Structure

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

1-bromo-6,6,7,7-tetradeuteriononane |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i3D2,4D2 |

InChI Key |

AYMUQTNXKPEMLM-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])CCCCCBr |

Canonical SMILES |

CCCCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Characteristics of 1-Bromononane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Bromononane-d4. The information is intended to support research and development activities by providing key data points and methodologies for the handling and characterization of this deuterated compound.

Core Physical and Chemical Properties

This compound, specifically 1-Bromononane-1,1,2,2-d4, is a deuterated analog of 1-bromononane. The incorporation of deuterium isotopes results in a higher molecular weight compared to its non-deuterated counterpart, which can be useful in various analytical and metabolic studies.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | |

| Molecular Weight | 211.18 g/mol | [1][2] |

| Appearance | Clear, colorless to golden liquid | |

| Density | 1.11 g/mL at 25 °C | |

| Boiling Point | 201 °C (literature) | |

| Melting Point | -29 °C | |

| Flash Point | 90.0 °C (194.0 °F) | |

| Refractive Index | 1.4530 to 1.4550 at 20°C | |

| Isotopic Purity | 98 atom % D | |

| Solubility | Immiscible in water. Soluble in chloroform and hexanes. |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for verifying substance identity and purity. Below is a standard protocol for boiling point determination, a critical characteristic for volatile liquids.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Materials:

-

Sample of this compound

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating apparatus (Bunsen burner or hot plate)

-

Safety glasses

Procedure:

-

Sample Preparation: Add a few milliliters of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow.

Caption: Logical relationships of this compound properties.

Caption: Workflow for Micro-Boiling Point Determination.

References

An In-depth Technical Guide to Deuterated 1-Bromononane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated 1-bromononane, with a focus on 1-bromononane-d4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications. While various deuterated forms of 1-bromononane exist, this guide will address this compound and use the more extensively documented perdeuterated 1-bromononane-d19 as a proxy for in-depth experimental protocols and applications where specific data for the d4 variant is limited.

Deuterated compounds, such as this compound, are valuable tools in scientific research. The substitution of hydrogen with its stable, heavy isotope, deuterium, imparts unique properties that are leveraged in a variety of applications, from reaction mechanism studies to improving the metabolic profile of pharmaceuticals.[1][2]

Physicochemical Data of this compound

The properties of 1-bromononane are altered by the introduction of deuterium atoms. The primary change is an increase in molecular weight. Other physical properties such as boiling point and density are expected to be slightly higher than the non-deuterated analog, though extensive experimental data for the d4 variant is not always available.[3]

| Property | 1-Bromononane-1,1,2,2-d4 | 1-Bromononane-6,6,7,7-d4 | Non-Deuterated 1-Bromononane |

| CAS Number | 284474-44-8[4] | 1219805-44-3[5] | 693-58-3 |

| Molecular Formula | C₉H₁₅D₄Br | C₉H₁₅D₄Br | C₉H₁₉Br |

| Molecular Weight | 211.18 g/mol | 211.18 g/mol | 207.15 g/mol |

| Boiling Point | 201 °C (lit.) | Not specified | 201 °C / 1013 hPa |

| Density | 1.11 g/mL at 25 °C | Not specified | 1.09 g/cm³ at 20 °C |

| Isotopic Purity | 98 atom % D | Not specified | N/A |

Spectroscopic Properties

The substitution of hydrogen with deuterium leads to predictable and significant changes in the spectroscopic signatures of the molecule, which are instrumental in confirming deuteration.

| Spectroscopy | Effect of Deuteration |

| ¹H NMR | In a fully deuterated sample like 1-bromononane-d19, proton signals would be absent. For this compound, the signals for the protons on the deuterated carbons would be absent. Residual signals can indicate incomplete deuteration. |

| ¹³C NMR | The carbon skeleton remains, but signals for deuterated carbons will appear as triplets due to coupling with deuterium (spin I=1). |

| ²H NMR | A deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule. |

| Infrared (IR) | The C-H stretching vibrations (around 2850-2960 cm⁻¹) are replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak will be shifted to a higher mass-to-charge ratio corresponding to the number of deuterium atoms. For this compound, the mass shift is M+4. |

Experimental Protocols and Applications

Deuterated 1-bromononane is not typically involved in signaling pathways but is a critical tool in other areas of research and development. Its primary applications include its use as an internal standard for quantitative analysis, a tracer in mechanistic studies, and as a building block in the synthesis of complex deuterated molecules.

Synthesis of Deuterated 1-Bromononane

A common method for synthesizing deuterated 1-bromononane involves the bromination of a corresponding deuterated alcohol.

Protocol for the Synthesis of 1-Bromononane-d19 (as a representative example):

-

Materials: 1-Nonanol-d19, triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and anhydrous dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 1-Nonanol-d19 (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Bromononane-d19.

-

Caption: Synthetic pathway for deuterated 1-bromononane.

Application as an Internal Standard in GC-MS Analysis

Isotopically labeled compounds are ideal internal standards in mass spectrometry because they have similar chemical and physical properties to their unlabeled counterparts but are distinguishable by their mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis.

Protocol for using this compound as an internal standard:

-

Objective: To quantify a non-polar analyte in a sample matrix.

-

Procedure:

-

Preparation of Internal Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the this compound internal standard.

-

Sample Preparation: Add a fixed amount of the this compound internal standard solution to a known volume or weight of the sample. Perform the necessary extraction to isolate the analyte.

-

GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the sample using this curve.

-

References

synthesis and isotopic purity of 1-Bromononane-d4

An in-depth technical guide to the .

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical and chemical research. The strategic replacement of hydrogen with its heavy isotope, deuterium, can alter the metabolic profile of a drug, a concept known as the "deuterium switch".[1] This modification can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect that can slow down metabolism at specific sites.[1] 1-Bromononane, a nine-carbon alkyl halide, is a versatile building block in organic synthesis.[1] Its deuterated analogues, such as 1-Bromononane-d4, are of significant interest for use as internal standards in mass spectrometry-based quantitative analyses, tracers in metabolic studies, and in the development of deuterated drugs to enhance pharmacokinetic profiles.[2][3]

The utility of a deuterated compound is fundamentally linked to its isotopic purity, which defines the percentage of molecules in which the specified hydrogen atoms have been replaced by deuterium. Incomplete deuteration can lead to inaccuracies in quantification and misinterpretation of experimental results. This guide provides a comprehensive overview of a plausible synthetic pathway for 1-Bromononane-1,1,2,2-d4, detailed experimental protocols, and methods for assessing its isotopic purity.

Synthesis of 1-Bromononane-1,1,2,2-d4

A plausible and efficient method for the synthesis of 1-Bromononane-1,1,2,2-d4 involves a two-step process: the reduction of a suitable precursor to introduce the deuterium atoms, followed by the bromination of the resulting deuterated alcohol.

Synthetic Pathway

The synthesis commences with the reduction of ethyl 2-nonynoate using a deuterium source, followed by the bromination of the resulting deuterated alcohol.

Caption: Synthetic workflow for 1-Bromononane-1,1,2,2-d4.

Experimental Protocols

Protocol 1: Synthesis of Nonan-1-ol-1,1,2,2-d4

-

Materials: Ethyl 2-nonynoate, Lithium aluminum deuteride (LiAlD₄), Anhydrous tetrahydrofuran (THF), Deuterium oxide (D₂O), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium aluminum deuteride (LiAlD₄) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-nonynoate in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of D₂O.

-

Add 1 M HCl to dissolve the resulting salts.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Nonan-1-ol-1,1,2,2-d4.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis of 1-Bromononane-1,1,2,2-d4

-

Materials: Nonan-1-ol-1,1,2,2-d4, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether, Ice-cold water, Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Nonan-1-ol-1,1,2,2-d4 in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then gently reflux for 2-3 hours.

-

Cool the reaction mixture and slowly pour it into ice-cold water to quench the reaction.

-

Separate the organic layer and wash it sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromononane-1,1,2,2-d4.

-

Purify the product by vacuum distillation.

-

Isotopic Purity Assessment

The primary techniques for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

References

An In-depth Technical Guide to the Solubility of 1-Bromononane-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromononane-d4. Given the limited direct quantitative solubility data for this specific deuterated compound, this guide synthesizes information from its non-deuterated analogue, 1-bromononane, and the general principles of alkane solubility to offer a robust predictive assessment. The fundamental principle of "like dissolves like" governs the solubility of this compound, with its long non-polar alkyl chain dictating its behavior in various organic solvents.[1] It is important to note that isotopic labeling with deuterium does not significantly alter the physicochemical properties that determine solubility, such as polarity and intermolecular forces.[2]

Data Presentation: Solubility of 1-Bromononane

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on data available for 1-bromononane.

| Solvent Classification | Solvent Example | Expected Solubility | Rationale |

| Non-polar Solvents | Hexanes | Soluble/Miscible | The non-polar nature of hexanes is highly compatible with the long non-polar alkyl chain of 1-bromononane.[3][4][5] |

| Toluene | Soluble/Miscible | The aromatic, non-polar character of toluene allows for favorable van der Waals interactions. | |

| Polar Aprotic Solvents | Chloroform | Soluble/Miscible | 1-Bromononane is known to be soluble in chloroform. |

| Dichloromethane (DCM) | Soluble/Miscible | Similar to chloroform, DCM is a good solvent for many organic compounds. | |

| Tetrahydrofuran (THF) | Likely Soluble | THF has both polar and non-polar characteristics, making it a versatile solvent. | |

| Ethyl Acetate | Likely Soluble | The ester group provides some polarity, but the overall molecule can solvate non-polar compounds. | |

| Polar Protic Solvents | Ethanol | Sparingly Soluble to Insoluble | The dominant non-polar alkyl chain limits solubility in highly polar, hydrogen-bonding solvents like ethanol. |

| Methanol | Sparingly Soluble to Insoluble | Similar to ethanol, the high polarity and hydrogen bonding of methanol make it a poor solvent for long-chain alkanes. | |

| Water | Immiscible | 1-Bromononane is immiscible in water due to the inability of the non-polar molecule to overcome the strong hydrogen bonds between water molecules. |

Experimental Protocols: Determination of Liquid-Liquid Solubility

This section details a general experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid compound like this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, chloroform, ethanol)

-

Small, dry test tubes with stoppers or caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Light source for observation

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label each test tube with the name of the solvent to be tested.

-

Solvent Addition: Into a labeled test tube, add a specific volume of the organic solvent (e.g., 1 mL).

-

Solute Addition: To the solvent, add a small, measured volume of this compound (e.g., 0.1 mL).

-

Mixing: Stopper the test tube and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the test tube to stand for a few minutes and observe the mixture against a light source.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase.

-

Immiscible: The mixture will be cloudy or will separate into two distinct layers.

-

-

Semi-Quantitative Assessment (Optional): For immiscible or sparingly soluble results, the volume of the undissolved this compound layer can be estimated to provide a rough measure of solubility. For miscible results, further additions of the solute can be made until saturation is reached (if applicable) to determine the approximate solubility limit.

Mandatory Visualization: Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental goals.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

safety data sheet (SDS) for 1-Bromononane-d4

An In-depth Technical Guide to the Safety Data Sheet for 1-Bromononane-d4

This technical guide provides essential safety information, physical and chemical properties, and handling procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This section details the fundamental identifiers and physical and chemical properties for both this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers

| Identifier | This compound | 1-Bromononane |

| Synonyms | n-Nonyl bromide-1,1,2,2-d4[1] | n-Nonyl bromide, Nonyl bromide[2] |

| CAS Number | 284474-44-8[3] | 693-58-3[4] |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | C₉H₁₉Br |

| Molecular Weight | 211.18 g/mol | 207.15 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | |

| Boiling Point | 201 °C (lit.) | |

| Density | 1.11 g/mL at 25 °C | |

| Flash Point | 90.0 °C / 194.0 °F | |

| Melting Point | -29 °C | |

| Water Solubility | Immiscible | |

| Vapor Pressure | 0.158 mmHg at 25°C |

Hazard Identification and Toxicology

1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life. The GHS classification indicates it is a warning-level hazard for its acute toxicity to the aquatic environment.

Table 3: GHS Classification for 1-Bromononane

| Hazard Class | Hazard Statement |

| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life |

Toxicological Information Summary:

Detailed toxicological studies for this compound are not available. The following information is for 1-Bromononane and should be considered relevant for its deuterated analogue.

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract. Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.

-

Mutagenic and Carcinogenic Effects: There is no information available to suggest that 1-Bromononane has mutagenic or carcinogenic effects.

Experimental Protocols and Safe Handling

While specific experimental protocols are not detailed in the available safety data sheets, the handling and storage procedures outlined below are critical for laboratory safety.

Handling Procedures:

-

Always use this chemical within a chemical fume hood to ensure adequate ventilation.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.

-

Avoid all direct contact with the skin and eyes and prevent the inhalation of vapors.

-

Practice good industrial hygiene, including washing hands thoroughly after handling.

Storage Procedures:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent exposure to air and moisture.

-

Store separately from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

The following workflows outline the necessary steps to take in the event of an accidental spill or personal exposure.

Caption: General workflow for responding to an accidental spill.

Caption: Decision logic for first-aid based on exposure route.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective gear.

-

Accidental Release: For spills, ensure adequate ventilation and eliminate all sources of ignition. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. Prevent the material from entering drains or waterways due to its high toxicity to aquatic life.

References

A Technical Guide to the Storage and Handling of 1-Bromononane-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended practices for the safe storage and handling of 1-Bromononane-d4. Adherence to these guidelines is crucial to maintain the chemical integrity of the compound and to ensure the safety of laboratory personnel. The information presented is a synthesis of available safety data sheets and chemical properties for deuterated and non-deuterated 1-Bromononane.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₅D₄Br | ChemBK[1] |

| Molar Mass | 211.18 g/mol | ChemBK[1] |

| Boiling Point | 201 °C (lit.) | ChemBK[1] |

| Density | 1.11 g/mL at 25 °C (lit.) | ChemBK[1] |

| Flash Point | 90 °C / 194 °F | Fisher Scientific[2] |

| Appearance | Colorless liquid | Guidechem |

| Solubility | Insoluble in water | Guidechem |

Table 2: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dry place. | To prevent thermal decomposition. |

| Storage Area | Well-ventilated area away from incompatible substances. | To avoid hazardous reactions and ensure proper ventilation. |

| Container | Tightly closed original supplier container. | To prevent contamination and leakage. |

| Incompatible Substances | Strong bases, strong oxidizing agents. | To prevent vigorous or explosive reactions. |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide. | Formed upon combustion or thermal decomposition. |

Experimental Protocols: Safe Handling Procedures

The following protocols are designed to minimize risk during the handling of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection : Wear appropriate protective gloves to prevent skin exposure.

-

Body Protection : Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container.

-

Avoid ingestion and inhalation.

Accidental Release Measures

-

Immediately absorb any spills with an inert material, such as dry sand or earth.

-

Place the absorbed material into a chemical waste container.

-

Remove all sources of ignition and use spark-proof tools.

-

Ensure adequate ventilation in the affected area.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated containers should be treated as hazardous waste.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

References

The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry, the element bromine presents a uniquely identifiable signature. Its distinct isotopic pattern serves as a powerful diagnostic tool for the structural elucidation and quantification of brominated compounds, a class of molecules with significant roles in pharmaceuticals, flame retardants, and various other industrial applications. This technical guide provides an in-depth exploration of the natural isotopic abundance of bromine, its manifestation in mass spectrometry, and the experimental protocols for its analysis.

The Foundation: Bromine's Natural Isotopes

Naturally occurring bromine is composed of two stable isotopes: bromine-79 (⁷⁹Br) and bromine-81 (⁸¹Br). These isotopes are present in nearly equal proportions, a characteristic that is fundamental to its distinctive appearance in a mass spectrum. While often approximated as a 1:1 ratio for simplicity, more precise measurements have refined these values.

Quantitative Isotopic Abundance of Bromine

For analytical accuracy, it is crucial to consider the precise natural abundances of bromine isotopes. The following table summarizes these values.

| Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

Note: The exact atomic masses and abundances may vary slightly depending on the source of the data.

The near 1:1 ratio of ⁷⁹Br to ⁸¹Br results in a characteristic isotopic cluster for any ion containing a bromine atom. This cluster consists of two peaks separated by two mass-to-charge units (m/z), with the peak at the higher m/z value being referred to as the M+2 peak. The relative intensity of these peaks is approximately equal, providing a clear and unmistakable indicator of the presence of bromine.

The Mass Spectrometric Fingerprint of Bromine

The presence of one or more bromine atoms in a molecule imparts a highly characteristic pattern to its mass spectrum. This "fingerprint" is invaluable for identifying brominated compounds and determining the number of bromine atoms present.

Isotopic Patterns of Brominated Compounds

The table below outlines the theoretical isotopic patterns for molecules containing one, two, or three bromine atoms. These patterns arise from the statistical combination of the ⁷⁹Br and ⁸¹Br isotopes.

| Number of Bromine Atoms | Isotopic Peaks | Relative Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

This predictable pattern allows for the rapid screening and identification of brominated species in complex mixtures.

Experimental Protocols for the Analysis of Brominated Compounds

The analysis of brominated compounds by mass spectrometry typically involves a chromatographic separation technique coupled to the mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common approaches.

Protocol 1: GC-MS Analysis of a Volatile Brominated Compound

This protocol provides a general framework for the analysis of a volatile brominated organic compound.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, hexane).

-

If necessary, perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range.

-

For complex matrices, a prior extraction step such as liquid-liquid extraction or solid-phase extraction may be required.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan from m/z 50 to 500 to observe the full isotopic pattern.

3. Data Analysis:

-

Identify the molecular ion cluster.

-

Confirm the presence of bromine by observing the characteristic M and M+2 peaks with a ~1:1 intensity ratio for a single bromine atom.

-

Analyze the fragmentation pattern to further elucidate the structure of the compound.

Protocol 2: LC-MS/MS Analysis of a Non-Volatile Brominated Drug Molecule

This protocol is suitable for the analysis of less volatile or thermally labile brominated compounds, such as many pharmaceutical ingredients.

1. Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration standards.

-

For biological samples (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: Linear gradient to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex 4500 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Ion Source Temperature: 500 °C.

-

IonSpray Voltage: 5500 V (positive mode).

-

Acquisition Mode:

-

Full scan (e.g., Q1 scan) to identify the molecular ion and its isotopic pattern.

-

Product ion scan to determine fragmentation patterns.

-

Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring transitions from the ⁷⁹Br and ⁸¹Br isotopic parents to a common product ion.

-

3. Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the ⁷⁹Br and ⁸¹Br isotopologues.

-

Verify the co-elution and the ~1:1 peak area ratio of the two isotopologues.

-

For quantitative analysis, construct a calibration curve using the sum of the peak areas of the two isotopic transitions.

Visualizing the Principles and Workflows

Diagrams are essential for conceptualizing the processes involved in the mass spectrometric analysis of brominated compounds.

The Gold Standard: A Deep Dive into Deuterated Internal Standards for High-Fidelity Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, achieving the highest degree of accuracy and precision in quantitative analysis is not just a goal, but a necessity. This in-depth technical guide explores the core principles, practical applications, and critical considerations of using deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis. From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for researchers in drug development and various scientific disciplines.

Core Principles: The Power of Isotopic Substitution

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle yet powerful modification allows a mass spectrometer to differentiate between the analyte and the internal standard due to the mass difference. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process, from sample preparation to detection. This co-behavior is the cornerstone of their effectiveness, as they can accurately account for variations that can compromise analytical results.

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis. Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte. By adding a known amount of a deuterated internal standard to each sample at the beginning of the workflow, the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.[1]

Advantages in Analytical Chemistry

The use of deuterated internal standards offers several key advantages that contribute to the generation of high-quality, defensible data:

-

Mitigation of Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are lost proportionally.[1]

-

Improved Accuracy and Precision: By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative methods, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.[3]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards, including deuterated ones, is widely recognized and often recommended by regulatory agencies for bioanalytical method validation.[3]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other approaches, such as using a structural analog as an internal standard, is evident in the improved performance of analytical methods.

| Performance Parameter | Deuterated Internal Standard (Everolimus-d4) | Analog Internal Standard (32-desmethoxyrapamycin) | Reference |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | |

| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% | |

| Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 | |

| Correlation Coefficient (r) | > 0.98 | > 0.98 | |

| A comparative study on the quantification of Everolimus demonstrated that while both internal standards showed acceptable performance, the deuterated internal standard had a slope closer to unity, indicating more accurate quantification. |

| Analyte | Deuterated Internal Standard | Impact on Accuracy without IS | Impact on Accuracy with Deuterated IS | Reference |

| Imidacloprid in Cannabis Matrices | Imidacloprid-D4 | Accuracy values differ by more than 60% | Accuracy percent falls within 25% | |

| The use of a deuterated internal standard for the analysis of pesticides in complex cannabis matrices significantly improved the accuracy of the results. |

The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the deuterium isotope effect. In reversed-phase liquid chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.

| Analyte | Deuterated Analog | Chromatographic System | Retention Time Shift (Analyte vs. IS) | Reference |

| Dimethyl-labeled E. coli tryptic digests | Heavy-labeled (deuterated) peptides | Reversed-Phase Liquid Chromatography (RPLC) | 2.9 s (median) | |

| Dimethyl-labeled E. coli tryptic digests | Heavy-labeled (deuterated) peptides | Capillary Zone Electrophoresis (CZE) | 0.12 s (median) | |

| Metformin (PFP derivative) | d6-metformin (PFP derivative) | Gas Chromatography (GC-NICI-MS) | 0.03 min | |

| This table summarizes the observed retention time shifts for different deuterated compounds in various chromatographic systems. |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis.

Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood samples.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of EDTA whole blood, add 100 µL of an internal standard working solution containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol.

-

Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate the target immunosuppressants.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

3. Data Analysis:

-

Integrate the peak areas for the MRM transitions of the analytes and their deuterated internal standards.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Synthesis of [3-²H]cis-coisohumulone

This protocol outlines the synthesis of a deuterated internal standard for the analysis of beer components.

1. Isolation of Cohumulone:

-

Cohumulone is first separated from a mixture of α-acids using C18 reverse-phase chromatography.

2. Isomerization and Deuteration:

-

The isomerization of cohumulone is carried out via an acyloin rearrangement in the presence of sodium deuteroxide (NaOD) in a deuterated solvent, with magnesium sulfate (MgSO₄) as a catalyst. This reaction introduces a deuterium atom at the 3-position.

3. Purification:

-

The resulting cis- and trans-isomers of the deuterated coisohumulone are separated through crystallization with β-cyclodextrin.

4. Characterization:

-

The structure and isotopic purity of the synthesized deuterated internal standard are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: A streamlined workflow for Therapeutic Drug Monitoring (TDM) using LC-MS/MS with deuterated internal standards.

Caption: A simplified metabolic pathway of Tramadol, illustrating the formation of its major metabolites.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromononane-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Bromononane-d4 as an internal standard (IS) in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. The use of a deuterated internal standard is a robust method for improving the accuracy and precision of analytical results by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3]

Introduction to Deuterated Internal Standards

In quantitative analysis, an internal standard is a compound with similar chemical and physical properties to the analyte, added in a constant amount to all samples, calibration standards, and blanks.[1][2] By using the ratio of the analyte signal to the internal standard signal, variations that occur during the analytical process can be compensated for.

Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based methods like GC-MS. Their chemical behavior is nearly identical to their non-deuterated counterparts, ensuring they co-elute and experience similar ionization and fragmentation. However, their difference in mass allows for their distinct detection by the mass spectrometer, preventing interference with the analyte signal.

Properties of this compound

| Property | Value |

| Linear Formula | CH₃(CH₂)₆CD₂CD₂Br |

| Molecular Weight | 211.18 g/mol |

| Mass Shift (vs. unlabeled) | M+4 |

| Boiling Point | 201 °C (lit.) |

| Density | 1.11 g/mL at 25 °C |

| Isotopic Purity | >98 atom % D |

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific matrices and analytical instrumentation.

Preparation of Stock and Working Solutions

Proper preparation of standards is critical for accurate quantification.

| Solution | Preparation Steps |

| Analyte Stock Solution (e.g., 1-Bromononane) | Accurately weigh approximately 10 mg of 1-Bromononane into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, dichloromethane). |

| Internal Standard Stock Solution (this compound) | Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent as the analyte. |

| Calibration Standards | Prepare a series of calibration standards by diluting the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). Spike each calibration standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL). |

| Quality Control (QC) Samples | Prepare QC samples at low, medium, and high concentrations within the calibration range in a representative matrix. |

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Two common methods are liquid-liquid extraction (LLE) for aqueous samples and solid-phase extraction (SPE) for more complex matrices.

3.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples

-

To a 5 mL aqueous sample, add a known volume of the this compound internal standard working solution.

-

Add 2 mL of an immiscible organic solvent (e.g., dichloromethane or hexane).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean vial.

-

The extract is now ready for GC-MS analysis.

3.2.2. Solid-Phase Extraction (SPE) for Complex Matrices

-

Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

-

Load the sample, to which a known amount of this compound has been added, onto the cartridge.

-

Wash the cartridge to remove interfering components.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Concentrate the eluate under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a solvent compatible with the GC-MS system.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization will be necessary for your specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Capillary Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column |

| Injector | Split/splitless, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 80°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | Agilent 5975 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions to Monitor:

Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectra of brominated compounds exhibit characteristic isotopic patterns. The molecular ion of 1-Bromononane will appear as two peaks of nearly equal intensity at m/z 206 and 208. For this compound, with a mass shift of +4, the molecular ions are expected at m/z 210 and 212. Common fragments of alkyl halides include the loss of the bromine atom and cleavage of the alkyl chain.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Bromononane (Analyte) | 135 (C₉H₁₉⁺) | 137, 206, 208 |

| This compound (IS) | 139 (C₉H₁₅D₄⁺) | 141, 210, 212 |

Note: The specific ions and their ratios should be confirmed by analyzing the individual compounds.

Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both the analyte (1-Bromononane) and the internal standard (this compound) in all chromatograms.

-

Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.

-

Determine the concentration of the analyte in the unknown samples by calculating their response ratios and using the equation of the calibration curve.

Visualizations

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Caption: The use of a response ratio minimizes the impact of analytical variations.

References

Application Notes and Protocols for the Quantitative Analysis of Brominated Compounds Using 1-Bromononane-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Bromononane-d4 as an internal standard for the accurate quantification of brominated compounds in various matrices. The protocols detailed below are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

Introduction

Brominated compounds, a broad class of chemicals, are utilized in numerous industrial and commercial applications, including as flame retardants, pharmaceuticals, and agricultural chemicals.[1] Due to their potential persistence, bioaccumulation, and toxicological effects, the accurate and sensitive quantification of these compounds in environmental and biological samples is of paramount importance.[2]

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that significantly enhances the accuracy and precision of quantitative analyses.[3] This is achieved by the addition of a known amount of a stable isotope-labeled analogue of the target analyte to the sample prior to processing. This "internal standard" experiences the same chemical and physical processes as the native analyte throughout the sample preparation and analysis, effectively compensating for any analyte loss or variability in instrument response.[4]

This compound, a deuterated form of 1-bromononane, serves as an excellent internal standard for a range of brominated compounds. Its chemical properties are nearly identical to its non-deuterated counterpart and other structurally similar brominated analytes, ensuring it behaves similarly during extraction and chromatography. However, its increased mass allows for easy differentiation by a mass spectrometer.[4]

Experimental Protocols

This section details the methodologies for the quantitative analysis of brominated compounds using this compound as an internal standard. Two common sample preparation techniques are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method A: Liquid-Liquid Extraction (LLE)

1. Materials and Reagents

-

1-Bromononane (analyte)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Sample containers (e.g., 100 mL glass bottles)

-

Separatory funnel (250 mL)

-

Concentrator tubes

-

Nitrogen evaporator

-

GC-MS system

2. Preparation of Standard and Spiking Solutions

-

Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-bromononane and dissolve it in 100 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to concentrations ranging from 0.1 to 10 µg/L. Each calibration standard should be spiked with the internal standard stock solution to a final concentration of 1 µg/L.

3. Sample Preparation and Extraction

-

Collect a 100 mL aqueous sample in a glass container.

-

Spike the sample with the internal standard solution to a final concentration of 1 µg/L.

-

Transfer the sample to a 250 mL separatory funnel.

-

Add 30 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 30 mL aliquots of dichloromethane.

-

Combine the three organic extracts and dry by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

Method B: Solid-Phase Extraction (SPE)

1. Materials and Reagents

-

All materials from Method A

-

SPE cartridges (e.g., C18)

-

SPE vacuum manifold

-

Ethyl acetate (HPLC grade)

2. Sample Preparation and Extraction

-

Condition a C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol and 5 mL of deionized water.

-

Collect a 100 mL aqueous sample and spike with the internal standard solution to a final concentration of 1 µg/L.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte and internal standard with 5 mL of ethyl acetate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Bromononane: m/z 135, 137

-

This compound: m/z 139, 141

-

Data Presentation

The following tables summarize the performance data for the two extraction methods.

Table 1: Method Performance Comparison

| Parameter | Method A (LLE) | Method B (SPE) |

| Recovery (%) | 85 ± 5 | 92 ± 4 |

| Relative Standard Deviation (RSD, %) | < 10 | < 8 |

| Limit of Detection (LOD, µg/L) | 0.05 | 0.02 |

| Limit of Quantification (LOQ, µg/L) | 0.15 | 0.06 |

Table 2: Calibration Curve Data

| Concentration (µg/L) | Analyte/IS Peak Area Ratio |

| 0.1 | 0.098 |

| 0.5 | 0.495 |

| 1.0 | 1.02 |

| 2.5 | 2.55 |

| 5.0 | 5.10 |

| 10.0 | 9.98 |

| R² Value | 0.9995 |

Visualizations

The following diagrams illustrate the experimental workflows and the principle of isotope dilution.

Caption: General experimental workflow for the analysis of brominated compounds.

Caption: The principle of accurate quantification using a deuterated internal standard.

References

Application Note: Quantitative Analysis of a Non-Polar Analyte in Human Plasma using 1-Bromononane-d4 as an Internal Standard by LC-MS/MS

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. It is widely used in pharmaceutical and bioanalytical research for its ability to quantify compounds with high accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Bromononane-d4, is considered the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to samples at an early stage. Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, injection, and ionization, thereby providing a reliable means to correct for potential errors and matrix effects.

This document provides a comprehensive guide for the development of a robust LC-MS/MS method for the quantification of a non-polar analyte in human plasma, using 1-Bromonane-d4 as an internal standard.

Introduction

The accurate quantification of novel drug candidates in biological matrices is a critical step in drug development. LC-MS/MS is the preferred technique for this purpose due to its superior sensitivity and selectivity. However, complex biological matrices like plasma can introduce significant variability from matrix effects (ion suppression or enhancement), extraction recovery, and instrument performance. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate these issues.

This application note describes the development and validation of a sensitive and robust LC-MS/MS method for the quantification of "Analyte Y" (a hypothetical non-polar compound) in human plasma. This compound, a deuterated analogue, is used as the internal standard to ensure the highest level of accuracy and precision. Due to its non-polar nature, this compound is an excellent internal standard for lipophilic analytes, as it mimics their behavior during sample extraction and analysis.

Principle of Isotope Dilution

The core of this method is isotope dilution, where a known quantity of this compound (the "heavy" internal standard) is added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. The analyte and the internal standard are extracted and analyzed together. Although the absolute signal intensity for both compounds may vary between injections due to matrix effects or other factors, the ratio of the analyte's peak area to the internal standard's peak area remains directly proportional to the analyte's concentration. Quantification is achieved by plotting this peak area ratio against the known concentrations of prepared calibration standards to construct a calibration curve.

Application of 1-Bromononane-d4 in Environmental Sample Analysis: A Detailed Application Note and Protocol

Introduction

In the field of environmental science, the precise and accurate quantification of pollutants is critical for assessing environmental quality, determining human exposure, and ensuring regulatory compliance.[1] Environmental samples, such as water, soil, and sediment, are often complex matrices containing a multitude of substances that can interfere with analytical measurements.[1] The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, like Gas Chromatography-Mass Spectrometry (GC-MS), has become a gold standard for achieving high-quality data in environmental analysis.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 1-Bromononane-d4 as an internal standard in the analysis of various environmental contaminants.

The principle behind using a deuterated standard is Isotope Dilution Mass Spectrometry (IDMS).[1] In this technique, a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, is added to the sample at the earliest stage of analysis. Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences similar effects during sample preparation, extraction, and analysis, including any loss of analyte. Since the deuterated standard has a different mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte in the sample can be accurately calculated, correcting for variations in sample preparation and instrument response.

This compound is particularly suitable as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), such as brominated flame retardants (BFRs), long-chain alkylphenols, and other halogenated hydrocarbons, due to its chemical similarities to these compounds.

Experimental Protocols

Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water Samples

This protocol is a generalized procedure based on common practices for the analysis of SVOCs in water.

1. Sample Preparation and Spiking:

-

To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration (e.g., 100 ng/L).

-

Adjust the pH of the water sample as required for the target analytes.

2. Liquid-Liquid Extraction (LLE):

-

Transfer the spiked water sample to a 2-liter separatory funnel.

-

Add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture.

-

Shake the funnel vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts.

3. Drying and Concentration:

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Protocol 2: Analysis of Semi-Volatile Organic Compounds in Soil/Sediment Samples

This protocol provides a general procedure for the analysis of SVOCs in solid matrices.

1. Sample Preparation and Spiking:

-

Homogenize the soil or sediment sample by grinding to a fine powder.

-

To 10 grams of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

2. Soxhlet Extraction:

-

Place the spiked sample in a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1 v/v).

3. Cleanup:

-

The extract may require cleanup to remove interfering compounds using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

4. Concentration:

-

Concentrate the cleaned extract to a final volume of 1 mL.

5. GC-MS Analysis:

-

Follow the GC-MS analysis parameters outlined in Protocol 1.

Data Presentation

The following table summarizes typical performance data for methods using a deuterated internal standard. Note that this data is illustrative and specific performance characteristics for this compound must be determined for each specific application and matrix.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Analyte and matrix dependent |

| Limit of Quantification (LOQ) | Analyte and matrix dependent |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

Visualizations

Caption: Experimental workflow for the analysis of environmental samples using this compound as an internal standard.

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

References

The Role of 1-Bromononane-d4 in Ensuring Pharmaceutical Purity: Applications and Protocols

For Immediate Release

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of drug substances is paramount. Even minute quantities of impurities can have significant impacts on the efficacy and safety of a final drug product. One such class of impurities, known as genotoxic impurities (GTIs), are of particular concern due to their potential to damage DNA and cause mutations. 1-Bromononane, an alkyl halide that may be used in the synthesis of active pharmaceutical ingredients (APIs) or arise as a byproduct, is a potential GTI that requires strict control and monitoring.[1][2] To achieve the low detection limits required by regulatory bodies, highly sensitive analytical methods are necessary, and the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification.[2][3][4] This technical note details the application and protocols for using 1-Bromononane-d4, a deuterated analog, in the robust and precise testing of pharmaceutical impurities.

The Gold Standard: Deuterated Internal Standards

In analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.

The use of a deuterated internal standard like this compound is considered the gold standard because it effectively compensates for variations that can occur at each stage of the analytical process, including:

-

Extraction Variability: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard, keeping their ratio constant.

-

Matrix Effects: The presence of other components in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated standard co-elutes with the analyte, it is subject to the same matrix effects, allowing for accurate normalization.

-

Instrumental Variations: Fluctuations in injection volume and detector response are normalized, leading to more precise and reproducible results.

Application: Quantification of 1-Bromononane Impurity by GC-MS

This section outlines a typical application of this compound as an internal standard for the quantitative analysis of 1-Bromononane in a pharmaceutical ingredient by GC-MS.

Experimental Protocol

1. Materials and Reagents:

-

1-Bromononane (analyte), ≥98% purity

-

This compound (internal standard), isotopic purity ≥98%

-

Methanol (GC grade)

-

Dichloromethane (GC grade)

-

Autosampler vials (2 mL, screw top with PTFE septum)

2. Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a split/splitless injector.

-

Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

3. Preparation of Standard Solutions:

-

Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

-

Analyte Stock Solution: Accurately weigh approximately 10 mg of 1-Bromononane and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the IS Stock Solution to a final concentration of 1 µg/mL of this compound.

4. Sample Preparation:

-

Accurately weigh approximately 100 mg of the pharmaceutical ingredient into a 10 mL volumetric flask.

-

Add a known volume of the IS Stock solution to achieve a final concentration of 1 µg/mL of this compound upon final dilution.

-

Dissolve and dilute to the mark with dichloromethane.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

5. GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for 1-Bromononane: m/z 135, 137, 206, 208

-

Ions to Monitor for this compound: m/z values will be shifted depending on the deuteration pattern (e.g., for 1-Bromononane-1,1,2,2-d4, the molecular ions would be at m/z 210 and 212).

-

Data Analysis and Presentation

A calibration curve is constructed by plotting the ratio of the peak area of 1-Bromononane to the peak area of this compound against the concentration of 1-Bromononane. The concentration of 1-Bromononane in the pharmaceutical ingredient sample is then determined using the linear regression equation from the calibration curve.

Table 1: Illustrative Calibration Data for 1-Bromononane Quantification

| Concentration of 1-Bromononane (µg/mL) | Peak Area of 1-Bromononane | Peak Area of this compound | Area Ratio (Analyte/IS) |

| 0.1 | 5,234 | 51,890 | 0.101 |

| 0.5 | 26,170 | 52,010 | 0.503 |

| 1.0 | 51,980 | 51,950 | 1.001 |

| 2.5 | 130,500 | 52,100 | 2.505 |

| 5.0 | 262,000 | 52,300 | 5.010 |

| 10.0 | 525,000 | 52,450 | 10.01 |

Table 2: Hypothetical Performance Comparison of Internal Standards

| Internal Standard | Mean Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |

| This compound | 98.5 | 2.1 | 99.2 (minimal suppression) |

| Structural Analog (e.g., 1-Bromooctane) | 85.2 | 8.5 | 88.5 (significant suppression) |

This data is illustrative and highlights the superior performance expected from a deuterated internal standard.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

Caption: Experimental workflow for the quantitative analysis of 1-bromononane.

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable analytical method for the detection and quantification of potential genotoxic impurities in pharmaceutical products. Its chemical similarity to the analyte ensures that it accurately reflects and compensates for variations throughout the analytical process, leading to the high degree of accuracy and precision demanded by regulatory standards. For researchers, scientists, and drug development professionals, the implementation of deuterated internal standards is an indispensable practice for ensuring the safety and quality of pharmaceutical ingredients.

References

Application Notes and Protocols for Spiking Samples with 1-Bromononane-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of 1-Bromononane-d4 as an internal standard in quantitative analytical studies. The methodologies outlined are broadly applicable for chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique is recognized for its ability to provide high accuracy and precision in quantitative analysis.[1][2] An ideal internal standard co-elutes with the analyte and experiences similar variations during sample preparation, injection, and analysis, thereby allowing for reliable correction and accurate quantification.[3] Deuterated standards are considered the gold standard for quantitative analysis because their chemical and physical properties closely mirror those of the target analyte, compensating for matrix effects and other sources of variability.[2][3]

Data Presentation: Performance and Method Validation

The following tables summarize typical quantitative data and method validation parameters when using a deuterated internal standard like this compound. These values are representative and should be validated for each specific matrix and analytical instrumentation.

Table 1: Typical Method Performance Characteristics

| Parameter | Value |

| Linear Range | 1 - 1000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 pg/mL |

| Limit of Quantification (LOQ) | 1.0 pg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Data compiled from representative LC-MS/MS methods.

Table 2: Accuracy and Precision Data from Spiked Samples

| Spiked Concentration (ng/mL) | Mean Measured Concentration ± SD (n=5) (ng/mL) | Recovery (%) | Precision (RSD, %) |

| 2.5 | 2.41 ± 0.18 | 96.4 | 7.5 |

| 25 | 25.8 ± 1.5 | 103.2 | 5.8 |

| 250 | 242 ± 11 | 96.8 | 4.5 |

Representative data for a quantitative method using a deuterated internal standard.

Experimental Protocols

This section outlines a detailed protocol for spiking a sample with this compound for quantitative analysis by GC-MS. This protocol should be adapted and optimized based on the specific analyte, sample matrix, and available instrumentation.

1. Materials and Reagents

-

Analyte of Interest: Analytical standard of the compound to be quantified.

-

Internal Standard: this compound (isotopic purity ≥98%).

-

Solvents: High-purity, GC-grade or LC-MS grade solvents (e.g., methanol, hexane, dichloromethane, acetonitrile).

-

Gases (for GC-MS): Helium (99.999% purity).

-

Glassware: Calibrated volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Standard and Spiking Solutions

-

Internal Standard Stock Solution (IS Stock):